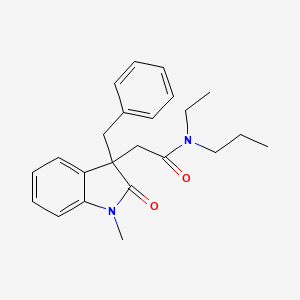![molecular formula C11H9FN4O B5303007 1-[3-(4-fluorophenyl)acryloyl]-1H-1,2,4-triazol-3-amine](/img/structure/B5303007.png)
1-[3-(4-fluorophenyl)acryloyl]-1H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-fluorophenyl)acryloyl]-1H-1,2,4-triazol-3-amine is a chemical compound that has gained significant attention in recent years due to its potential application in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 1-[3-(4-fluorophenyl)acryloyl]-1H-1,2,4-triazol-3-amine involves the formation of a covalent bond between the compound and the target protein or enzyme. This covalent bond results in the inhibition or activation of the target protein or enzyme, depending on the specific application. The formation of this covalent bond can be monitored using various techniques, such as fluorescence spectroscopy and mass spectrometry.
Biochemical and Physiological Effects:
1-[3-(4-fluorophenyl)acryloyl]-1H-1,2,4-triazol-3-amine has shown various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and kinases. It has also been shown to activate the activity of certain enzymes, such as phosphatases. Furthermore, this compound has been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[3-(4-fluorophenyl)acryloyl]-1H-1,2,4-triazol-3-amine in lab experiments is its ability to selectively target specific proteins and enzymes. This allows for more precise and accurate measurements of enzyme activity and protein function. However, one of the limitations of this compound is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for the use of 1-[3-(4-fluorophenyl)acryloyl]-1H-1,2,4-triazol-3-amine in scientific research. One direction is the development of new drugs and therapies for various diseases, such as cancer and inflammation. Another direction is the use of this compound as a tool to study the mechanism of action of various proteins and enzymes. Additionally, this compound can be used in the development of new fluorescent probes for imaging and detection purposes.
Métodos De Síntesis
The synthesis of 1-[3-(4-fluorophenyl)acryloyl]-1H-1,2,4-triazol-3-amine can be achieved using various methods. One of the most commonly used methods involves the reaction of 4-fluorophenylhydrazine with ethyl acrylate in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with sodium azide and triethylamine to yield 1-[3-(4-fluorophenyl)acryloyl]-1H-1,2,4-triazol-3-amine. Other methods include the use of different starting materials and catalysts.
Aplicaciones Científicas De Investigación
1-[3-(4-fluorophenyl)acryloyl]-1H-1,2,4-triazol-3-amine has shown potential application in various scientific research studies. It has been used as a tool to study the mechanism of action of certain enzymes and proteins. It has also been used as a fluorescent probe to monitor the activity of enzymes and to detect specific molecules in biological systems. Furthermore, this compound has been used in the development of new drugs and therapies for various diseases.
Propiedades
IUPAC Name |
(E)-1-(3-amino-1,2,4-triazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4O/c12-9-4-1-8(2-5-9)3-6-10(17)16-7-14-11(13)15-16/h1-7H,(H2,13,15)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPJYQGSOWPYKE-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)N2C=NC(=N2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)N2C=NC(=N2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-amino-1H-1,2,4-triazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{3-ethoxy-4-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5302935.png)
![4-ethyl-5-{1-[(5-isopropylisoxazol-3-yl)carbonyl]piperidin-3-yl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5302942.png)

![4-(4-bromobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5302956.png)
![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B5302958.png)

![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-ethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5302962.png)

![2-(2-methoxy-4-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl}phenoxy)acetamide](/img/structure/B5302974.png)

![1-(3-chlorophenyl)-5-[(4-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5303018.png)

![1-{2-[(dimethylamino)methyl]benzoyl}-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B5303036.png)
![N'-ethyl-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5303041.png)